Cas no 154365-40-9 (2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid)
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC ACID
- 2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
- 2-Carboxy-2-methyl-3-oxo-2H-1,4-benzoxazine, 2-Methyl-2-oxobenzomorpholine-2-carboxylic acid
- MFCD04124544
- Z1508938218
- 12W-0216
- 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylicacid
- F10446
- 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid, AldrichCPR
- DTXSID20392136
- SCHEMBL8630183
- EN300-316147
- SR-01000307059
- CS-0213389
- 2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
- J-509961
- 154365-40-9
- AKOS005069689
- SR-01000307059-1
- 2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid
-
- MDL: MFCD04124544
- Inchi: 1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)
- InChI Key: HNDTULADLKGMDH-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2NC(C1(C(=O)O)C)=O
Computed Properties
- Exact Mass: 207.05300
- Monoisotopic Mass: 207.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63000
- LogP: 0.99880
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM274987-5g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-40-9 | 95% | 5g |
$320 | 2021-06-17 | |
| Chemenu | CM274987-10g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-40-9 | 95% | 10g |
$462 | 2021-06-17 | |
| Alichem | A019098750-5g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-40-9 | 95% | 5g |
338.58 USD | 2021-06-17 | |
| Alichem | A019098750-10g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-40-9 | 95% | 10g |
508.82 USD | 2021-06-17 | |
| Chemenu | CM274987-5g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-40-9 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM274987-10g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-40-9 | 95%+ | 10g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR15224-1g |
3,4-Dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |
154365-40-9 | 1g |
£64.00 | 2025-02-19 | ||
| abcr | AB257920-1 g |
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid; 95% |
154365-40-9 | 1g |
€194.60 | 2022-06-11 | ||
| abcr | AB257920-5 g |
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid; 95% |
154365-40-9 | 5g |
€486.90 | 2022-06-11 | ||
| abcr | AB257920-10 g |
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid; 95% |
154365-40-9 | 10g |
€709.60 | 2022-06-11 |
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid Suppliers
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid
Recent Advances in the Study of 2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid (CAS: 154365-40-9)
The compound 2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid (CAS: 154365-40-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a benzoxazine core structure, has demonstrated promising pharmacological properties that warrant further investigation. Recent studies have focused on its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug development.
Structural analysis of 154365-40-9 reveals its unique molecular architecture, which combines both carboxylic acid and benzoxazine functionalities. This combination provides multiple sites for chemical modification, making it a versatile scaffold for medicinal chemistry applications. Recent X-ray crystallography studies have provided detailed insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
In the context of drug discovery, several research groups have explored the synthetic pathways to 2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route with improved yield (78%) and purity (>99%) compared to previous methods. This advancement is particularly significant for scaling up production for preclinical studies.
Pharmacological evaluations have demonstrated that derivatives of 154365-40-9 exhibit notable COX-2 inhibitory activity, suggesting potential applications in developing new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies indicate that the compound's benzoxazine ring system interacts favorably with the COX-2 active site, while the carboxylic acid moiety contributes to binding affinity through hydrogen bond formation.
Recent in vitro studies have also revealed antimicrobial properties of 154365-40-9 derivatives, particularly against Gram-positive bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis, although the exact molecular targets remain under investigation. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters.
From a toxicological perspective, preliminary studies indicate that 2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylic Acid shows favorable safety profiles in animal models, with no significant hepatotoxicity observed at therapeutic doses. However, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are still needed to fully characterize its pharmacokinetic properties.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in the past two years covering various derivatives and formulations. These patents suggest potential applications ranging from topical anti-inflammatory creams to oral formulations for chronic inflammatory conditions.
Future research directions for 154365-40-9 include further structure-activity relationship studies to optimize its pharmacological profile, investigation of its potential in combination therapies, and exploration of its applications in other therapeutic areas such as neurodegenerative diseases. The compound's unique chemical features continue to make it a promising candidate for the development of novel therapeutic agents.
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